molecular formula C29H31NO3 B5063691 N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,3-diphenylprop-2-enamide

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,3-diphenylprop-2-enamide

Cat. No.: B5063691
M. Wt: 441.6 g/mol
InChI Key: PEPIAIADSDJGSQ-UHFFFAOYSA-N
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Description

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,3-diphenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, dimethoxyphenyl group, and diphenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,3-diphenylprop-2-enamide typically involves multiple steps, starting with the preparation of the cyclopentyl and dimethoxyphenyl intermediates. These intermediates are then coupled using standard organic synthesis techniques, such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The final step involves the formation of the diphenylprop-2-enamide moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,3-diphenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,3-diphenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,3-diphenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,3-diphenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl ring, dimethoxyphenyl group, and diphenylprop-2-enamide moiety sets it apart from similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-3,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO3/c1-32-26-16-15-24(19-27(26)33-2)29(17-9-10-18-29)21-30-28(31)20-25(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-8,11-16,19-20H,9-10,17-18,21H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPIAIADSDJGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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